molecular formula C9H13NO B3053469 2-Ethyl-6-methoxyaniline CAS No. 53982-01-7

2-Ethyl-6-methoxyaniline

Cat. No.: B3053469
CAS No.: 53982-01-7
M. Wt: 151.21 g/mol
InChI Key: UWFPKMKMBZCSSP-UHFFFAOYSA-N
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Description

2-Ethyl-6-methoxyaniline is an organic compound with the molecular formula C9H13NO. It is a derivative of aniline, where the amino group is substituted at the 2-position with an ethyl group and at the 6-position with a methoxy group. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-6-methoxyaniline can be synthesized through several methods. One common approach involves the alkylation of o-anisidine (2-methoxyaniline) with ethyl halides under basic conditions. Another method includes the selective ortho-alkylation of o-toluidine with methanol in the presence of a catalyst such as cyclometalated ruthenium complexes .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of triethyl aluminum as a catalyst. The reaction between o-toluidine and ethene at high temperature and pressure results in the formation of the desired product. The process includes high-vacuum separation to recycle the catalyst and purify the product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the specific reaction conditions .

Scientific Research Applications

Herbicide Development

One of the primary applications of 2-ethyl-6-methoxyaniline is as a precursor in the synthesis of herbicides. It plays a crucial role in the production of S-Metolachlor , a widely used herbicide for controlling broadleaf weeds. The synthesis of S-Metolachlor from this compound involves enantioselective processes that enhance the biological activity of the herbicide.

Case Study: Synthesis of S-Metolachlor

The process for synthesizing S-Metolachlor from this compound includes:

  • Catalytic Hydrogenation : The compound undergoes catalytic hydrogenation in the presence of solvents like alcohol or ethyl acetate, yielding high enantiomeric excess (ee) of the desired product.
  • Enantiomeric Selectivity : Research indicates that the (S)-enantiomer exhibits significantly higher herbicidal activity compared to its (R)-counterpart, making the selective synthesis critical for agricultural efficacy .

Pharmaceutical Applications

Beyond agriculture, this compound is also explored for its potential in pharmaceutical applications. Its chemical structure allows it to participate in various organic reactions, making it a valuable building block for synthesizing biologically active compounds.

Potential Uses in Drug Development

  • Intermediate for Drug Synthesis : The compound can serve as an intermediate in synthesizing various pharmaceuticals, potentially leading to new therapeutic agents.
  • Research on Biological Activity : Studies are ongoing to evaluate the biological activities of derivatives synthesized from this compound, focusing on their effects on different biological targets .

Chemical Properties and Safety

Understanding the chemical properties and safety profile of this compound is essential for its application:

  • Chemical Structure : It is characterized by the formula C9H13NC_9H_{13}N and has distinct physical properties such as being water-insoluble and having a pungent odor.
  • Safety Data : Safety assessments indicate that while handling this compound, appropriate safety measures should be taken due to its chemical reactivity and potential health hazards .

Summary Table of Applications

Application AreaSpecific UseNotes
Herbicide DevelopmentPrecursor for S-MetolachlorHigh enantiomeric selectivity enhances efficacy
Pharmaceutical SynthesisIntermediate for drug developmentPotential for new therapeutic agents
Chemical ResearchOrganic reactionsVersatile building block

Mechanism of Action

The mechanism of action of 2-Ethyl-6-methoxyaniline involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions and as a ligand in coordination chemistry. The pathways involved include the formation of intermediates that can undergo further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-6-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable in specific synthetic applications where other similar compounds may not be as effective .

Biological Activity

2-Ethyl-6-methoxyaniline (C10H15NO), an organic compound characterized by a methoxy group and an ethyl group attached to an aniline structure, has garnered attention for its diverse biological activities. This article explores its antimicrobial properties, potential therapeutic applications, and relevant research findings.

This compound appears as a clear liquid with a pungent odor. It is insoluble in water and less dense than water, allowing it to float. The compound's structure includes:

  • Molecular Formula : C10H15NO
  • Molecular Weight : 165.24 g/mol
  • Functional Groups : Methoxy (-OCH₃) and Ethyl (-C₂H₅) groups attached to the aniline backbone.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains. The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

2. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis and inhibit cell proliferation, potentially through the modulation of signaling pathways involved in tumor growth.

3. Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. Research has shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as a therapeutic agent for inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound derivatives, aiming to enhance its efficacy and reduce toxicity.

  • A study published in Journal of Medicinal Chemistry explored various substitutions on the aniline ring, leading to compounds with improved antimicrobial activity.
  • Another investigation assessed the compound's interaction with specific biological targets, revealing its potential as a lead compound in drug development for infectious diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethyl-6-methoxyaniline, and how can purity be validated?

  • Methodology : Begin with nucleophilic substitution or reductive amination of precursors like 2-ethyl-6-methoxy-nitrobenzene. Purification via fractional distillation or recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures). Validate purity using HPLC (≥99% purity threshold) and confirm structural integrity via 1^1H/13^13C NMR (e.g., aromatic proton signals at δ 6.5–7.0 ppm and methoxy groups at δ 3.8–4.0 ppm) .
  • Key Challenges : Side reactions (e.g., over-alkylation) may occur; monitor reaction kinetics via TLC at 30-minute intervals.

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodology : Determine melting point (lit. ~45–50°C) via differential scanning calorimetry (DSC). Measure solubility in organic solvents (e.g., dichloromethane, ethyl acetate) using gravimetric analysis. Assess stability under varying pH (2–12) and temperature (25–60°C) via accelerated degradation studies .
  • Data Interpretation : Compare experimental results with computational predictions (e.g., Hansen solubility parameters) to identify outliers .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology : Use FT-IR to identify functional groups (N-H stretch at ~3400 cm1^{-1}, C-O-C stretch at ~1250 cm1^{-1}). Pair with high-resolution mass spectrometry (HRMS) for molecular ion confirmation (expected m/z ~151.11). Cross-validate with 1^1H NMR integration ratios (e.g., ethyl group protons at δ 1.2–1.4 ppm) .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound in cross-coupling reactions be resolved?

  • Methodology : Conduct controlled experiments under inert atmospheres (N2_2/Ar) to isolate variables (e.g., catalyst loading, solvent polarity). Use kinetic modeling (e.g., Arrhenius plots) to compare activation energies across studies. Perform meta-analyses of published datasets to identify systemic biases (e.g., incomplete side-product characterization) .
  • Contradiction Analysis : If yields vary between studies (e.g., 60% vs. 85%), verify reaction monitoring methods (e.g., in situ IR vs. GC-MS) and catalyst purity .

Q. What computational strategies predict the electronic effects of this compound in catalytic systems?

  • Methodology : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilicity. Compare with experimental Hammett σp_p values for methoxy and ethyl substituents. Validate using cyclic voltammetry to measure redox potentials .
  • Limitations : Address basis set errors in DFT by benchmarking against crystallographic data (e.g., bond lengths/angles from XRD) .

Q. How do steric and electronic effects of this compound influence its role as a ligand in coordination chemistry?

  • Methodology : Synthesize metal complexes (e.g., Pd(II), Cu(I)) and analyze coordination modes via X-ray diffraction (XRD). Compare ligand binding constants (KeqK_{eq}) using UV-Vis titration. Assess steric hindrance via Tolman cone angles and electronic effects via 31^{31}P NMR of phosphine adducts .
  • Data Integration : Correlate ligand properties with catalytic performance (e.g., turnover frequency in C–N coupling) .

Q. Methodological Best Practices

  • Handling Data Contradictions : Apply triangulation by combining experimental, computational, and literature data. Use statistical tools (e.g., ANOVA) to assess significance of discrepancies .
  • Ethical Reporting : Disclose synthetic yields with error margins (±5%) and raw datasets in supplementary materials .

Properties

IUPAC Name

2-ethyl-6-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-3-7-5-4-6-8(11-2)9(7)10/h4-6H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFPKMKMBZCSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435225
Record name Benzenamine, 2-ethyl-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53982-01-7
Record name Benzenamine, 2-ethyl-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-6-methoxyaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The compound of Example 27B (310 mg) was dissolved in 10 mL of THF; 1.5 mL of H3PO4 was added, followed by 50 mg of 10% palladium-on-charcoal. The resultant mixture was purged with nitrogen, then placed under a balloon of hydrogen, and stirred overnight. Bicarb was added carefully, and the mixture was filtered through a pad of Celite. The filtrate was extracted with EtOAc; the organic extracts were washed with bicarb and brine, and were concentrated in vacuo. The crude product was purified by flash chromatography on silica gel, eluting with 1:1 ether/hexanes, to give 102 mg (43% yield) of the title compound as a colorless oil.
Quantity
310 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Three
Yield
43%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
2-Ethyl-6-methoxyaniline
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
2-Ethyl-6-methoxyaniline
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
2-Ethyl-6-methoxyaniline
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
2-Ethyl-6-methoxyaniline
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
2-Ethyl-6-methoxyaniline
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
2-Ethyl-6-methoxyaniline

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